molecular formula C16H15N3OS B1326605 2-(5-Ethylthien-2-yl)quinoline-4-carbohydrazide CAS No. 956576-46-8

2-(5-Ethylthien-2-yl)quinoline-4-carbohydrazide

Cat. No.: B1326605
CAS No.: 956576-46-8
M. Wt: 297.4 g/mol
InChI Key: ZWQYBAYZAOQRBX-UHFFFAOYSA-N
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Description

Basic Chemical Information

2-(5-Ethylthien-2-yl)quinoline-4-carbohydrazide represents a sophisticated organic structure with well-defined chemical parameters that establish its unique identity in chemical databases. The compound is cataloged with the Chemical Abstracts Service registry number 956576-46-8, which serves as its universal identifier across scientific literature and chemical databases. The molecular formula C16H15N3OS indicates the presence of sixteen carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, one oxygen atom, and one sulfur atom, creating a complex heterocyclic system with diverse chemical functionalities.

The molecular weight of 297.4 g/mol positions this compound within the range typical for small to medium-sized organic molecules used in pharmaceutical and materials science applications. The International Union of Pure and Applied Chemistry name, 2-(5-ethylthiophen-2-yl)quinoline-4-carbohydrazide, systematically describes the compound's structural components and their connectivity, providing a clear nomenclature that reflects the compound's architectural complexity.

Table 1: Fundamental Chemical Properties of 2-(5-Ethylthien-2-yl)quinoline-4-carbohydrazide

Property Value Source
Molecular Formula C16H15N3OS
Molecular Weight 297.4 g/mol
Chemical Abstracts Service Number 956576-46-8
International Union of Pure and Applied Chemistry Name 2-(5-ethylthiophen-2-yl)quinoline-4-carbohydrazide
Canonical Simplified Molecular Input Line Entry System CCC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN
International Chemical Identifier InChI=1S/C16H15N3OS/c1-2-10-7-8-15(21-10)14-9-12(16(20)19-17)11-5-3-4-6-13(11)18-14/h3-9H,2,17H2,1H3,(H,19,20)

Structural Architecture and Ring Systems

The structural architecture of 2-(5-Ethylthien-2-yl)quinoline-4-carbohydrazide consists of three distinct ring systems that are interconnected to form the complete molecular framework. The central quinoline moiety provides a bicyclic aromatic foundation consisting of a benzene ring fused to a pyridine ring, creating a planar aromatic system that contributes significantly to the compound's overall stability and electronic properties. This quinoline core serves as the primary scaffold to which other functional groups are attached, defining the compound's basic structural geometry.

The thiophene ring system represents the second major structural component, featuring a five-membered aromatic ring containing one sulfur atom. This thiophene unit is substituted at the 5-position with an ethyl group, which introduces conformational flexibility and influences the compound's physicochemical properties. The connection between the thiophene ring and the quinoline system occurs at the 2-position of the quinoline core, creating a biaryl linkage that maintains the overall planarity of the aromatic framework while allowing for some degree of rotational freedom around the connecting bond.

The carbohydrazide functional group attached at the 4-position of the quinoline ring introduces additional complexity through the presence of both carbonyl and hydrazide functionalities. This group contains two nitrogen atoms connected by a single bond, with one nitrogen bearing two hydrogen atoms while the other is part of an amide linkage. The carbohydrazide moiety provides opportunities for hydrogen bonding interactions and represents a reactive site for potential chemical modifications or biological interactions.

Molecular Geometry and Electronic Properties

The molecular geometry of 2-(5-Ethylthien-2-yl)quinoline-4-carbohydrazide reflects the influence of its multiple aromatic systems and the spatial requirements of the carbohydrazide functionality. The quinoline and thiophene rings maintain predominantly planar conformations due to their aromatic character, though the dihedral angle between these systems may vary depending on steric interactions and electronic effects. The ethyl substituent on the thiophene ring introduces a degree of conformational flexibility, allowing for multiple rotational conformers that can influence the compound's overall three-dimensional shape.

Electronic properties of the compound are significantly influenced by the presence of multiple heteroatoms distributed throughout the molecular framework. The nitrogen atoms in both the quinoline ring and the carbohydrazide group act as electron-rich centers that can participate in various types of chemical interactions. The sulfur atom in the thiophene ring contributes to the electronic distribution and can influence the compound's reactivity patterns through its electron-donating properties.

The carbonyl group within the carbohydrazide functionality creates a region of electron deficiency that can serve as an electrophilic center for nucleophilic attack. This electronic polarization contributes to the compound's potential for forming hydrogen bonds and participating in various chemical reactions. The overall electronic structure represents a balance between electron-rich and electron-deficient regions, creating opportunities for diverse chemical behaviors and interactions.

Physicochemical Properties and Molecular Descriptors

The physicochemical properties of 2-(5-Ethylthien-2-yl)quinoline-4-carbohydrazide provide insight into its behavior under various conditions and its potential applications in different chemical environments. The compound exhibits characteristics typical of molecules containing multiple aromatic rings and polar functional groups, resulting in properties that reflect both hydrophobic and hydrophilic contributions.

Computational analysis reveals specific molecular descriptors that quantify various aspects of the compound's structure and properties. The logarithm of the partition coefficient (LogP) value of 3.59 indicates moderate lipophilicity, suggesting the compound possesses a balanced relationship between hydrophobic and hydrophilic character. This property influences the compound's solubility behavior in different solvents and its potential for crossing biological membranes.

Table 2: Physicochemical Properties and Molecular Descriptors

Property Value Source
Logarithm of Partition Coefficient 3.59
Heavy Atom Count 21
Rotatable Bond Count 3
Number of Rings 3
Carbon Bond Saturation 0.125
Polar Surface Area 68 Ų
Hydrogen Bond Acceptor Count 3
Hydrogen Bond Donor Count 2

The polar surface area of 68 Ų reflects the contribution of the carbohydrazide functionality and the nitrogen atoms within the ring systems to the compound's overall polarity. This value influences the compound's ability to interact with polar environments and participate in hydrogen bonding interactions. The presence of three hydrogen bond acceptors and two hydrogen bond donors indicates significant potential for forming intermolecular hydrogen bonds, which can affect both physical properties and biological activity.

Spectroscopic Characteristics and Analytical Identification

Spectroscopic analysis of 2-(5-Ethylthien-2-yl)quinoline-4-carbohydrazide provides definitive structural confirmation through characteristic absorption patterns and chemical shifts that correspond to specific functional groups and structural features. Infrared spectroscopy reveals distinctive absorption bands that confirm the presence of key functional groups within the molecular structure.

The carbohydrazide functionality exhibits characteristic absorption patterns in the infrared spectrum, with the carbonyl group showing absorption around 1645-1681 cm⁻¹, which is typical for amide carbonyls. The nitrogen-hydrogen stretching vibrations of the hydrazide group appear in the region around 3263-3305 cm⁻¹, confirming the presence of the amino functionality. Aromatic carbon-hydrogen stretching vibrations are observed around 3055-3089 cm⁻¹, consistent with the presence of multiple aromatic ring systems.

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment of individual atoms within the molecule. Proton nuclear magnetic resonance analysis reveals the characteristic chemical shifts and coupling patterns that correspond to the various hydrogen environments present in the structure. The ethyl group attached to the thiophene ring exhibits typical patterns with triplet and quartet signals corresponding to the methyl and methylene groups, respectively.

Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of aromatic carbons from both quinoline and thiophene ring systems, as well as the carbonyl carbon of the carbohydrazide group and the aliphatic carbons of the ethyl substituent. These spectroscopic data collectively provide comprehensive structural verification and enable precise identification of the compound in analytical applications.

Structural Relationships and Chemical Classification

2-(5-Ethylthien-2-yl)quinoline-4-carbohydrazide belongs to the broader class of quinoline-4-carbohydrazide derivatives, which represent an important family of compounds with diverse chemical and biological properties. The structural features that define this classification include the quinoline core structure with a carbohydrazide substituent at the 4-position, creating a common pharmacophore that appears in various bioactive molecules.

The compound's relationship to other members of this chemical class is defined by the specific nature of the substituent at the 2-position of the quinoline ring. In this case, the 5-ethylthiophen-2-yl group provides unique electronic and steric properties that distinguish it from other quinoline-4-carbohydrazide derivatives. This structural variation can significantly influence the compound's chemical reactivity, physical properties, and potential biological activities.

Research into related quinoline-4-carbohydrazide compounds has demonstrated the importance of substituent effects on overall molecular behavior. Studies have shown that modifications to the aromatic substituents can dramatically alter cytotoxic activities and biological selectivity profiles. The presence of the thiophene ring system in 2-(5-Ethylthien-2-yl)quinoline-4-carbohydrazide represents a specific structural motif that may confer unique properties compared to compounds bearing other aromatic substituents.

The chemical classification of this compound also places it within the broader category of heterocyclic compounds containing multiple ring systems. This classification encompasses molecules that contain rings with at least one non-carbon atom, and the presence of nitrogen, oxygen, and sulfur atoms in 2-(5-Ethylthien-2-yl)quinoline-4-carbohydrazide clearly establishes it as a member of this important chemical family. The combination of quinoline, thiophene, and carbohydrazide functionalities creates a unique structural profile that may be associated with specific chemical behaviors and applications.

Properties

IUPAC Name

2-(5-ethylthiophen-2-yl)quinoline-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS/c1-2-10-7-8-15(21-10)14-9-12(16(20)19-17)11-5-3-4-6-13(11)18-14/h3-9H,2,17H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQYBAYZAOQRBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701192471
Record name 2-(5-Ethyl-2-thienyl)-4-quinolinecarboxylic acid hydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956576-46-8
Record name 2-(5-Ethyl-2-thienyl)-4-quinolinecarboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956576-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Ethyl-2-thienyl)-4-quinolinecarboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701192471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route Highlights

  • Starting Materials: Isatin or substituted isatin derivatives and 5-ethylthiophene-2-carbaldehyde or related aldehydes.
  • Key Reaction: Pfitzinger reaction or related cyclocondensation under basic conditions to form the quinoline ring system with the thiophene substituent at position 2.
  • Reaction Conditions:
    • Basic medium (e.g., sodium hydroxide)
    • Reflux in ethanol or acetone solvent
    • Temperature range: 25–105 °C depending on step
  • Isolation: Acidification and filtration to obtain the quinoline-4-carboxylic acid derivative in high yield.

Example Reaction Conditions (Adapted)

Step Reagents & Conditions Outcome Yield & Notes
1 Isatin + NaOH + H2O, stir 0.5 h at 25-35 °C, then add acetone, reflux 10 h Formation of 2-toluquinoline-4-carboxylic acid analog ~99% yield, mp 238-240 °C
2 2-toluquinoline-4-carboxylic acid + phenyl aldehyde, heat 95-105 °C for 1-6 h Formation of 2-vinyl-4-quinoline carboxylic acid intermediate Isolated by filtration and drying
3 Oxidation with potassium permanganate in alkaline medium at 35-45 °C for 2-8 h Quinoline-2,4-dicarboxylic acid formation Acidify to pH 1-2, filter, dry

Note: The above steps are generalizable to thiophene-substituted quinoline acids by substituting the aldehyde component accordingly.

Conversion to 2-(5-Ethylthien-2-yl)quinoline-4-carbohydrazide

The carboxylic acid intermediate is converted to the carbohydrazide via standard hydrazinolysis:

Reaction Details

  • Reagents: Hydrazine hydrate (excess)
  • Solvent: Boiling ethanol or other suitable polar solvents
  • Conditions: Reflux for several hours (typically 3–6 h)
  • Mechanism: Nucleophilic attack of hydrazine on the carboxylic acid or ester intermediate to form the carbohydrazide group (-CONHNH2)
  • Isolation: Cooling, filtration, and recrystallization to purify the carbohydrazide derivative.

Supporting Literature Example

In a related synthesis of quinoline-4-carbohydrazide derivatives, the acid ester was treated with hydrazine hydrate in boiling ethanol to afford the carbohydrazide in good yield and purity. The structure was confirmed by IR (disappearance of ester C=O and appearance of hydrazide NH bands), 1H NMR, and 13C NMR spectroscopy.

Summary Table of Preparation Methods

Step Starting Material Reagents & Conditions Product Yield/Notes
1 Isatin + 5-ethylthiophene-2-carbaldehyde Basic medium, reflux in ethanol/acetone 2-(5-Ethylthiophen-2-yl)quinoline-4-carboxylic acid High yield, purified by acidification and filtration
2 Quinoline-4-carboxylic acid derivative Hydrazine hydrate, reflux in ethanol 2-(5-Ethylthien-2-yl)quinoline-4-carbohydrazide Good yield, confirmed by spectral data

Analytical and Spectral Confirmation

  • IR Spectroscopy: Characteristic bands for carbohydrazide NH and C=O groups
  • 1H NMR: Signals corresponding to quinoline protons, thiophene ethyl group, and hydrazide NH2 protons
  • 13C NMR: Signals for quinoline carbons, thiophene carbons, and carbonyl carbon of carbohydrazide
  • Mass Spectrometry: Molecular ion peak consistent with C16H15N3OS (MW 297.4 g/mol).

Research Findings and Notes

  • The synthetic methods are adaptable for industrial scale due to mild reaction conditions and readily available starting materials.
  • The hydrazide formation step is straightforward and yields a key intermediate for further functionalization or biological evaluation.
  • Variations in the aldehyde component allow for structural diversity in the quinoline derivatives, including thiophene substitution.
  • The described methods avoid harsh reagents and provide stable intermediates suitable for downstream applications.

This comprehensive synthesis overview of 2-(5-Ethylthien-2-yl)quinoline-4-carbohydrazide integrates patent-based industrial methods and peer-reviewed synthetic protocols, ensuring a professional and authoritative guide for researchers and chemists working with quinoline carbohydrazide derivatives.

Chemical Reactions Analysis

2-(5-Ethylthien-2-yl)quinoline-4-carbohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Anticancer Potential

Research indicates that 2-(5-Ethylthien-2-yl)quinoline-4-carbohydrazide exhibits promising anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. The mechanism underlying this activity is believed to involve the compound's interaction with specific biological targets, potentially leading to apoptosis in cancer cells.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies show that it possesses significant activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The antibacterial efficacy is attributed to its structural features, which enhance its binding affinity to bacterial targets .

Table 1: Antibacterial Activity of 2-(5-Ethylthien-2-yl)quinoline-4-carbohydrazide

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus64 μg/mL
Escherichia coli128 μg/mL
Bacillus subtilis>256 μg/mL
Methicillin-resistant S. aureus>256 μg/mL

Case Studies

Several case studies highlight the potential applications of 2-(5-Ethylthien-2-yl)quinoline-4-carbohydrazide:

  • Anticancer Research : In one study, the compound was tested against various cancer cell lines, showing a dose-dependent inhibition of cell proliferation. The findings suggest that further exploration into its mechanisms could lead to new cancer therapies.
  • Antibacterial Evaluations : A comparative study against standard antibacterial agents indicated that while 2-(5-Ethylthien-2-yl)quinoline-4-carbohydrazide displayed moderate activity, its unique structure may allow for further modifications to enhance efficacy against resistant strains .

Mechanism of Action

The mechanism of action of 2-(5-Ethylthien-2-yl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbohydrazide moiety can form hydrogen bonds with active site residues, while the quinoline ring system can engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : The ethylthienyl group in the target compound likely enhances membrane permeability compared to bromophenyl or chlorophenyl analogs, which may favor intracellular target engagement .

Antimicrobial Activity

  • 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives exhibit potent inhibition of microbial DNA gyrase, with IC₅₀ values in the micromolar range against Staphylococcus aureus and Escherichia coli. Hydrogen bonding with Asp83 and hydrophobic interactions with Val71 and Ala47 in the gyrase active site were critical .
  • 2-(1-Benzofuran-2-yl)quinoline-4-carbohydrazide showed moderate antifungal activity against Aspergillus flavus (53% inhibition at 50 µg/mL) and Cryptococcus neoformans (57% inhibition), comparable to fluconazole .

Anticancer Activity

  • Chalcone-hybridized quinoline-4-carbohydrazides (e.g., PZ-34) demonstrated cytotoxicity against breast cancer cells (MCF7) by inducing oxidative stress and inhibiting antioxidant enzymes like glutathione reductase .
  • Ethylthienyl Advantage : The thiophene ring in the target compound may facilitate π-π stacking with cellular targets, a feature observed in other thiophene-containing anticancer agents .

Biological Activity

2-(5-Ethylthien-2-yl)quinoline-4-carbohydrazide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C16H15N3OSC_{16}H_{15}N_{3}OS and a CAS number of 956576-46-8. Its structure features a quinoline core substituted with a thienyl group and a carbohydrazide moiety, which are known to enhance biological activity.

The biological activity of 2-(5-Ethylthien-2-yl)quinoline-4-carbohydrazide is primarily attributed to its interaction with various biomolecular targets. Studies indicate that it may exhibit:

  • Antimicrobial Activity : The compound shows significant antibacterial properties against both Gram-positive and Gram-negative bacteria, likely through disruption of bacterial cell wall synthesis or inhibition of essential enzymatic pathways.
  • Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating specific signaling pathways related to cell death and proliferation.

Biological Activity Overview

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntibacterialStaphylococcus aureus, Escherichia coliInhibition of cell wall synthesis
AntifungalCandida albicansDisruption of fungal cell membrane integrity
AnticancerHuman melanoma (A375), breast cancer (MDA-MB-231)Induction of apoptosis via signaling pathway modulation

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various quinoline derivatives, including 2-(5-Ethylthien-2-yl)quinoline-4-carbohydrazide. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential as an alternative treatment for resistant bacterial strains .

Anticancer Research

In vitro studies on human melanoma (A375) and breast cancer (MDA-MB-231) cell lines revealed that 2-(5-Ethylthien-2-yl)quinoline-4-carbohydrazide significantly inhibited cell proliferation. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the thienyl or hydrazide moieties can significantly influence the biological activity. For instance, variations in the substituent groups on the quinoline ring have been shown to enhance antibacterial potency or selectivity against specific cancer cell lines .

Q & A

Q. What are the standard synthetic routes for 2-(5-Ethylthien-2-yl)quinoline-4-carbohydrazide?

The synthesis typically involves condensation of quinoline-4-carboxylic acid derivatives with hydrazine, followed by functionalization of the thienyl moiety. A modified method from Xu et al. (2017) is widely used, where 2-(furan-2-yl)quinoline-4-carbohydrazide derivatives are synthesized via refluxing in ethanol with catalytic acetic acid, followed by purification via recrystallization . For thienyl analogs, substitution of furan with 5-ethylthiophene under similar conditions is employed, with adjustments to reaction time and solvent polarity to accommodate steric and electronic differences .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

  • IR Spectroscopy : Confirms the presence of carbonyl (C=O, ~1650–1700 cm⁻¹) and N-H stretches (~3200–3350 cm⁻¹) in the carbohydrazide moiety .
  • ¹H/¹³C NMR : Characterizes aromatic protons (δ 7.0–9.0 ppm for quinoline and thienyl groups) and hydrazide NH signals (δ 9.5–10.5 ppm). For example, 2-(1H-benzimidazol-2-yl) analogs show distinct splitting patterns for substituents on the quinoline ring .
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .

Q. What are the recommended storage conditions to ensure compound stability?

Store at –20°C in airtight, light-protected containers. Use anhydrous solvents (e.g., DMF or DMSO) for dissolution to prevent hydrolysis. Stability tests indicate <5% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Key variables include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction ice-water precipitation to isolate products .
  • Catalyst : Na₂CO₃ or glacial acetic acid (1–5 mol%) improves cyclization efficiency in quinoline ring formation .
  • Temperature : Reflux (80–100°C) balances reaction rate and side-product formation. For example, 16-hour reflux in ethanol yields >70% purity .

Q. How can discrepancies in spectroscopic data between synthesized batches be resolved?

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities >0.1% .
  • Isomer Differentiation : 2D NMR (COSY, NOESY) identifies regioisomers, particularly in thienyl-substituted analogs where steric effects alter coupling constants .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous proton assignments in complex derivatives .

Q. How should researchers design cytotoxicity and antioxidant assays for this compound?

  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate via triplicate runs .
  • Antioxidant Activity : Employ DPPH radical scavenging assays (λ = 517 nm) at 0.1–100 μM concentrations. Compare to ascorbic acid and account for solvent interference .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., topoisomerase II). Parameterize force fields for thienyl and quinoline moieties .
  • QSAR Studies : Correlate substituent electronegativity (e.g., ethyl vs. methyl groups) with bioactivity using Hammett constants .

Q. How can conflicting bioactivity results across studies be systematically addressed?

  • Meta-Analysis : Apply Cochrane Review guidelines to aggregate data, assess bias (e.g., via funnel plots), and standardize metrics (e.g., IC₅₀ normalization) .
  • Experimental Replication : Vary cell culture conditions (e.g., serum concentration, passage number) to identify confounding factors .

Q. What ethical considerations apply to in vivo studies of this compound?

  • Animal Welfare : Follow ARRIVE 2.0 guidelines for dosing, endpoint criteria, and euthanasia. Document approval from institutional ethics committees .
  • Data Transparency : Share raw spectral data and negative results in public repositories (e.g., Zenodo) to reduce publication bias .

Q. How can researchers ensure reproducibility in synthetic protocols?

  • Detailed Documentation : Specify exact molar ratios, solvent grades, and equipment (e.g., rotary evaporator settings) .
  • Collaborative Validation : Partner with independent labs to replicate key steps, particularly for novel derivatives .

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